molecular formula C10H9BrO2 B14729093 Benzoic acid, 4-bromo-, 2-propenyl ester CAS No. 6420-77-5

Benzoic acid, 4-bromo-, 2-propenyl ester

Cat. No.: B14729093
CAS No.: 6420-77-5
M. Wt: 241.08 g/mol
InChI Key: JGBCXOZVMIKZCR-UHFFFAOYSA-N
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Description

Benzoic acid, 4-bromo-, 2-propenyl ester (IUPAC name: 4-bromobenzoic acid allyl ester) is a brominated aromatic ester derived from benzoic acid. Its structure consists of a benzene ring substituted with a bromine atom at the para position and an allyl (2-propenyl) ester group at the carboxylic acid position. The allyl ester group introduces unique reactivity, such as participation in cycloaddition or polymerization reactions, while the bromine atom enhances electron-withdrawing effects, influencing both chemical and biological properties .

Properties

CAS No.

6420-77-5

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

prop-2-enyl 4-bromobenzoate

InChI

InChI=1S/C10H9BrO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6H,1,7H2

InChI Key

JGBCXOZVMIKZCR-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s hydroxyl group, enhancing its electrophilicity for nucleophilic attack by allyl alcohol. Water, a by-product, is removed using molecular sieves or azeotropic distillation to shift the equilibrium toward ester formation. Representative conditions include:

  • Molar ratio : 1:1.2 (acid:alcohol) to compensate for allyl alcohol’s volatility.
  • Catalyst : 2–5% H₂SO₄ by volume.
  • Temperature : Reflux at 110–120°C for 6–12 hours.
  • Solvent : Toluene or xylene to facilitate azeotropic water removal.

Under these conditions, yields range from 65% to 78%, with purity dependent on subsequent distillation or column chromatography.

Limitations and Optimizations

A key challenge is the competing dehydration of allyl alcohol to form allyl ethers or diallyl ethers at elevated temperatures. To mitigate this, recent protocols advocate for:

  • Low-temperature esterification : Using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst at 60–80°C.
  • Microwave-assisted synthesis : Reducing reaction time to 1–2 hours while maintaining yields above 70%.

Alcoholysis of 4-Bromobenzoyl Chloride

A higher-yielding alternative involves the alcoholysis of 4-bromobenzoyl chloride with allyl alcohol. This method bypasses equilibrium limitations and is particularly suited for large-scale production.

Procedure and Mechanistic Insights

The reaction follows a nucleophilic acyl substitution mechanism:

  • 4-Bromobenzoyl chloride reacts with allyl alcohol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • A base such as pyridine or triethylamine neutralizes HCl, preventing side reactions.

Standard conditions :

  • Stoichiometry : 1:1.1 (acyl chloride:alcohol).
  • Temperature : 0–25°C to minimize thermal degradation.
  • Reaction time : 2–4 hours.

Yields typically exceed 85%, with the product isolated via liquid-liquid extraction and vacuum distillation.

Industrial Adaptations

A patented continuous-flow process (JP3270596B2) enhances scalability by employing:

  • In-line neutralization : Integration of base addition modules to sequester HCl.
  • Solvent recovery systems : Reducing waste and operational costs.

Transesterification of Methyl 4-Bromobenzoate

Transesterification offers a mild route using methyl 4-bromobenzoate and excess allyl alcohol. This method is advantageous when handling moisture-sensitive reagents is impractical.

Catalytic Systems

  • Acid-catalyzed : H₂SO₄ or p-toluenesulfonic acid (PTSA) at 100–120°C.
  • Base-catalyzed : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) at 60–80°C.

Notable findings :

  • Base catalysis achieves 70–80% conversion in 8 hours but risks saponification.
  • Acid catalysis provides slower kinetics (12–18 hours) but higher selectivity.

Silver Salt Alkylation with Allyl Bromide

A less conventional but highly efficient method involves reacting silver 4-bromobenzoate with allyl bromide . This SN2-type reaction proceeds under mild conditions, ideal for lab-scale synthesis.

Reaction schema :
$$
\text{AgO}2\text{C-C}6\text{H}4\text{-4-Br} + \text{CH}2=\text{CHCH}2\text{Br} \rightarrow \text{CH}2=\text{CHCH}2\text{O}2\text{C-C}6\text{H}4\text{-4-Br} + \text{AgBr}
$$

Optimized parameters :

  • Solvent : Acetonitrile or dimethylformamide (DMF).
  • Temperature : 40–60°C.
  • Yield : 90–95% with minimal by-products.

Metal-Free C–H Functionalization of Allenamides

A cutting-edge approach reported in ACS Omega (2019) utilizes N-iodosuccinimide (NIS) -mediated coupling between 4-bromobenzoic acid and allenamides to form allyl esters.

Key Steps and Conditions

  • Electrophilic activation : NIS reacts with the allenamide’s π-system.
  • Acyloxylation : 4-Bromobenzoic acid attacks the activated intermediate.

Highlights :

  • Solvent : Acetonitrile.
  • Reaction time : 5 minutes at room temperature.
  • Yield : 85% with excellent regioselectivity.

Comparative Analysis of Preparation Methods

Method Yield (%) Temperature (°C) Time Scalability Cost Efficiency
Direct esterification 65–78 110–120 6–12 h Moderate Low
Alcoholysis 85–90 0–25 2–4 h High Moderate
Transesterification 70–80 60–120 8–18 h Low Low
Silver salt alkylation 90–95 40–60 3–5 h Moderate High
NIS-mediated coupling 85 25 5 min Low High

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-bromo-, 2-propenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

    Oxidation: 4-bromobenzoic acid

    Reduction: 4-bromo-2-propenyl alcohol

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used

Scientific Research Applications

Benzoic acid, 4-bromo-, 2-propenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which benzoic acid, 4-bromo-, 2-propenyl ester exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 4-bromobenzoic acid esters with varying ester groups:

Compound Name Molecular Formula Molecular Weight CAS Number Ester Group Key Properties
4-Bromobenzoic acid methyl ester C₈H₇BrO₂ 215.04 619-42-1 Methyl (CH₃) Low volatility, crystalline solid
4-Bromobenzoic acid ethyl ester C₉H₉BrO₂ 229.07 5798-75-4 Ethyl (C₂H₅) Higher boiling point than methyl ester
4-Bromobenzoic acid allyl ester C₁₀H₉BrO₂ 241.04* Not reported Allyl (C₃H₅) Reactive double bond, potential for Diels-Alder reactions

*Calculated based on molecular formula.

Key Observations :

  • Molecular Weight and Boiling Points: The allyl ester has a higher molecular weight than methyl and ethyl analogs, suggesting increased boiling points.
  • Reactivity : The allyl ester’s double bond enables unique reactivity, such as participation in click chemistry or radical polymerization, absent in saturated esters .

Stability and Toxicity

  • However, brominated compounds may exhibit higher toxicity, necessitating careful handling .
  • Allyl Group Stability : The allyl ester is less stable under acidic or oxidative conditions due to double bond susceptibility, unlike methyl/ethyl esters .

Research Findings and Data

Antimicrobial Activity

While direct data on the allyl ester is scarce, methyl and ethyl benzoate derivatives (e.g., methyl 2-methoxybenzoate) show repellent activity against insects like Bemisia tabaci . Bromination likely amplifies such effects due to increased lipophilicity and membrane disruption capabilities.

Role in Catalysis

Benzoic acid derivatives can inhibit catalysts in oxidation reactions. For example, benzoic acid inhibits benzyl alcohol oxidation in toluene, but bases like potassium salts neutralize this effect . The allyl ester’s electron-withdrawing bromine may similarly influence catalytic systems.

Natural Occurrence

Natural isolation of brominated benzoic acid esters is rare. Most derivatives (e.g., methyl or ethyl esters) are synthetic, though non-brominated analogs like β-sitosterol and vanillic acid are found in plants like Aconitum vaginatum and Solidago virgaurea .

Q & A

Basic: What are the optimal synthetic routes for benzoic acid, 4-bromo-, 2-propenyl ester, and how can reaction efficiency be quantified?

Answer:
The ester can be synthesized via acid-catalyzed Fischer esterification between 4-bromobenzoic acid and allyl alcohol. Use concentrated sulfuric acid (5 mol%) as a catalyst under reflux (110–120°C) for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase. Purify the crude product via column chromatography (silica gel, same solvent system). Quantify yield using gravimetric analysis and confirm purity via GC-MS (e.g., retention time comparison with standards) and FTIR (C=O stretch at ~1740 cm⁻¹, C-Br at ~600 cm⁻¹) .

Advanced: How does steric and electronic effects of the 4-bromo and 2-propenyl groups influence the compound’s susceptibility to hydrolysis?

Answer:
The electron-withdrawing bromine at the para position increases the electrophilicity of the carbonyl carbon, accelerating hydrolysis under basic conditions. Conversely, the allyl (2-propenyl) group introduces steric hindrance, which may slow nucleophilic attack. To evaluate this, conduct kinetic studies in buffered solutions (pH 7–12) using HPLC to monitor hydrolysis rates. Compare with non-brominated analogs (e.g., methyl 4-methylbenzoate) to isolate electronic vs. steric contributions. Computational modeling (e.g., DFT ) can predict transition-state energies and validate experimental data .

Basic: Which analytical techniques are most reliable for characterizing structural and purity profiles of this compound?

Answer:

  • NMR (¹H/¹³C):
    • Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.8–8.2 ppm (C-2, C-6).
    • Allyl protons show a multiplet at δ 5.8–6.2 ppm (CH₂=CH–CH₂) .
  • GC-MS:
    • Molecular ion peak at m/z 242 (C₁₀H₉BrO₂⁺), with fragments at m/z 195 (loss of –OCH₂CH=CH₂) and m/z 77 (benzoyl ion) .
  • FTIR:
    • Key bands: C=O (1740 cm⁻¹), C–Br (600 cm⁻¹), C=C (1640 cm⁻¹) .

Advanced: How can pyrolysis-GC/MS be applied to study the thermal decomposition pathways of this ester, and what mechanistic insights can be derived?

Answer:
Perform pyrolysis at 500–800°C coupled with GC-MS to identify degradation products. Expected products include 4-bromobenzoic acid (via ester cleavage) and allyl bromide (C–O bond rupture). Quantify fragment ratios to infer dominant decomposition pathways (e.g., radical vs. concerted mechanisms). Compare with computational predictions (e.g., ReaxFF simulations ) to validate proposed mechanisms .

Data Contradiction: How should researchers resolve discrepancies in reported spectral data (e.g., IR peak shifts) across different studies?

Answer:

  • Instrument Calibration: Ensure FTIR is calibrated using polystyrene standards. Differences in resolution (e.g., dispersive vs. FTIR instruments) may shift peaks by ±10 cm⁻¹ .
  • Sample Preparation: Solvent effects (e.g., KBr pellet vs. neat film) can alter peak positions. Cross-reference with NIST Chemistry WebBook data for gas-phase spectra .
  • Batch Purity: Contaminants (e.g., unreacted 4-bromobenzoic acid) may introduce extraneous peaks. Confirm purity via HPLC with UV detection at 254 nm .

Basic: What strategies optimize the compound’s stability during storage for long-term studies?

Answer:

  • Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the allyl group.
  • Add stabilizers (e.g., 0.1% BHT) to inhibit radical degradation.
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic GC-MS analysis .

Advanced: Can the allyl ester moiety undergo Claisen rearrangement, and how can this reactivity be leveraged in derivatization?

Answer:
Under thermal conditions (>150°C), the allyl ester may undergo Claisen rearrangement to form 4-bromo-2-(prop-1-en-2-yl)phenol . Confirm the product via ¹H NMR (disappearance of allyl signals, emergence of phenolic –OH at δ 5.5 ppm) and HRMS . This reactivity can be exploited to synthesize halogenated phenolic compounds for pharmaceutical intermediates .

Basic: What are the key considerations for developing a validated HPLC method for quantifying this compound in complex matrices?

Answer:

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% formic acid.
  • Detection: UV at 210 nm (λ_max for benzoate esters).
  • Validation Parameters:
    • Linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL).
    • Intraday/interday precision (%RSD < 2%) .

Advanced: How do solvent polarity and protic vs. aprotic environments affect the compound’s UV-Vis absorption spectra?

Answer:
In aprotic solvents (e.g., hexane), the n→π* transition of the carbonyl group redshifts due to reduced solvation. In protic solvents (e.g., methanol), hydrogen bonding with the ester oxygen blueshifts the absorption. Measure λ_max in solvents of varying polarity (e.g., water, DMSO, toluene) and correlate with Kamlet-Taft solvent parameters . Validate using TD-DFT calculations .

Data Contradiction: How to address inconsistent melting points reported in literature for this compound?

Answer:

  • Purification: Recrystallize from ethanol/water (3:1) to remove impurities.
  • DSC Analysis: Use differential scanning calorimetry (heating rate 10°C/min) to determine exact melting point and detect polymorphs.
  • Cross-Reference: Compare with high-purity standards from NIST or Coblentz Society databases .

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